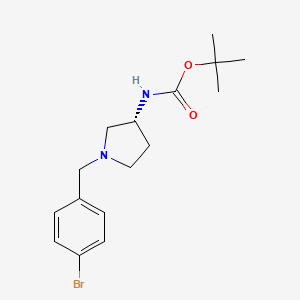

(R)-tert-Butyl 1-(4-bromobenzyl)pyrrolidin-3-ylcarbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

®-tert-Butyl 1-(4-bromobenzyl)pyrrolidin-3-ylcarbamate is a chemical compound that features a tert-butyl group, a bromobenzyl group, and a pyrrolidinylcarbamate moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 1-(4-bromobenzyl)pyrrolidin-3-ylcarbamate typically involves the reaction of ®-tert-butyl 3-pyrrolidinecarboxylate with 4-bromobenzyl bromide. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the bromide ion is displaced by the pyrrolidine nitrogen.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Analyse Des Réactions Chimiques

Types of Reactions

®-tert-Butyl 1-(4-bromobenzyl)pyrrolidin-3-ylcarbamate can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromobenzyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrrolidine ring and the bromobenzyl group.

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.

Major Products Formed

Nucleophilic Substitution: Products depend on the nucleophile used; for example, azides, nitriles, or thiols.

Oxidation: Oxidized products may include ketones or carboxylic acids.

Reduction: Reduced products may include alcohols or amines.

Hydrolysis: The primary products are the corresponding amine and carbon dioxide.

Applications De Recherche Scientifique

Chemistry

In organic synthesis, ®-tert-Butyl 1-(4-bromobenzyl)pyrrolidin-3-ylcarbamate serves as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology

The compound can be used in the development of biologically active molecules. Its structural features allow for the exploration of new drug candidates, particularly in the field of neuropharmacology.

Medicine

In medicinal chemistry, ®-tert-Butyl 1-(4-bromobenzyl)pyrrolidin-3-ylcarbamate is investigated for its potential therapeutic properties. It may act as a precursor for the synthesis of drugs targeting specific receptors or enzymes.

Industry

The compound finds applications in the material science industry, where it can be used in the synthesis of polymers and other advanced materials. Its unique properties contribute to the development of materials with specific functionalities.

Mécanisme D'action

The mechanism of action of ®-tert-Butyl 1-(4-bromobenzyl)pyrrolidin-3-ylcarbamate involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The pathways involved can include signal transduction, enzyme inhibition, or receptor modulation.

Comparaison Avec Des Composés Similaires

Similar Compounds

1-Bromo-4-tert-butylbenzene: Shares the tert-butyl and bromobenzyl groups but lacks the pyrrolidinylcarbamate moiety.

tert-Butyl bromide: Contains the tert-butyl group attached to a bromide but lacks the benzyl and pyrrolidinylcarbamate groups.

4-tert-Butylbenzyl bromide: Similar in having the tert-butyl and benzyl groups but differs in the absence of the pyrrolidinylcarbamate moiety.

Uniqueness

®-tert-Butyl 1-(4-bromobenzyl)pyrrolidin-3-ylcarbamate is unique due to the combination of its structural elements, which confer specific reactivity and potential applications. The presence of the pyrrolidinylcarbamate moiety distinguishes it from other similar compounds and contributes to its versatility in various chemical and biological contexts.

This detailed article provides a comprehensive overview of ®-tert-Butyl 1-(4-bromobenzyl)pyrrolidin-3-ylcarbamate, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds

Activité Biologique

(R)-tert-Butyl 1-(4-bromobenzyl)pyrrolidin-3-ylcarbamate, with CAS Number 1286207-07-5, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on recent research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula of this compound is C16H24BrN2O2. The compound features a pyrrolidine ring, which is known for its role in various biological systems. The presence of the bromobenzyl group is significant as halogenated compounds often exhibit enhanced biological properties.

| Property | Value |

|---|---|

| Molecular Weight | 368.28 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

| LogP | Not available |

Research indicates that this compound may interact with various biological targets, including cyclin-dependent kinases (CDKs) and other proteins involved in cell cycle regulation. This interaction could potentially inhibit tumor growth and promote apoptosis in cancer cells.

Case Studies

- Antitumor Activity : A study demonstrated that derivatives of this compound exhibited significant antitumor activity against various cancer cell lines. The mechanism was attributed to the inhibition of CDK activity, leading to cell cycle arrest and apoptosis .

- Neuroprotective Effects : Another investigation highlighted the neuroprotective properties of this compound in models of neurodegeneration. The compound was shown to reduce oxidative stress and inflammation in neuronal cells, suggesting potential applications in treating neurodegenerative diseases .

In Vitro and In Vivo Studies

Recent studies have employed both in vitro and in vivo models to assess the biological activity of this compound:

- In Vitro : Cell viability assays demonstrated a dose-dependent reduction in cell proliferation across several cancer cell lines, indicating its potential as an anticancer agent .

- In Vivo : Animal models treated with this compound showed reduced tumor growth and improved survival rates compared to control groups .

Propriétés

IUPAC Name |

tert-butyl N-[(3R)-1-[(4-bromophenyl)methyl]pyrrolidin-3-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23BrN2O2/c1-16(2,3)21-15(20)18-14-8-9-19(11-14)10-12-4-6-13(17)7-5-12/h4-7,14H,8-11H2,1-3H3,(H,18,20)/t14-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYZZAGNHGKVPQM-CQSZACIVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(C1)CC2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCN(C1)CC2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.